4-(4-tert-Butylbenzoyl)quinoline
Description
4-(4-tert-Butylbenzoyl)quinoline is a quinoline derivative featuring a tert-butyl-substituted benzoyl group at the 4-position of the quinoline ring. Quinoline derivatives are renowned for their diverse biological activities, including antitubercular, antibacterial, and enzyme inhibitory properties.
Properties
IUPAC Name |
(4-tert-butylphenyl)-quinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c1-20(2,3)15-10-8-14(9-11-15)19(22)17-12-13-21-18-7-5-4-6-16(17)18/h4-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVVLCORKHNFHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Aniline with 4-tert-Butylbenzoyl Precursors
A patented method for quinoline derivatives involves cyclizing aniline with ketone derivatives under ionic liquid catalysis and controlled temperature, yielding high purity quinolines. This approach can be tailored by using 4-tert-butylbenzoyl precursors (such as 4-tert-butylbenzoyl chloride or 4-tert-butylacetophenone derivatives) to introduce the desired substituent at the 4-position.
| Parameter | Details |
|---|---|
| Starting materials | Aniline, 4-tert-butylbenzoyl ketone/aldehyde |
| Catalyst | Ionic liquids (e.g., 1-methyl-3-sulfonic acid propyl imidazole hydrosulfate) |
| Temperature | 90–95 °C |
| Reaction time | 1.5 to 2 hours |
| Workup | Neutralization, extraction with methylbenzene, acidification, distillation |
| Yield | Up to 90% with >99% purity |
This method provides a high yield and purity of quinoline derivatives and can be adapted for the target compound by using the appropriate benzoyl precursor.
Nanocatalyst-Mediated One-Pot Synthesis
Recent advances in green chemistry have introduced nanocatalyst-based protocols for quinoline synthesis, enabling solvent-free or aqueous medium reactions with high efficiency and recyclability. For example, magnetic Fe3O4 nanoparticle-supported catalysts activate carbonyl groups facilitating the condensation and cyclization steps.
| Parameter | Details |
|---|---|
| Catalyst | Fe3O4@SiO2@(CH2)3-urea-thiazole sulfonic acid chloride nanocatalyst |
| Substrates | 2-aminobenzophenone derivatives, ketones |
| Solvent | Ethanol or solvent-free |
| Temperature | 80 °C |
| Catalyst amount | ~10 mg |
| Reaction time | 20–35 minutes |
| Yield | 80–90% |
| Catalyst reuse | Up to 6 cycles without loss |
This method's mild conditions and high yield make it suitable for synthesizing substituted quinolines like this compound by employing 4-tert-butylbenzophenone or related ketones as substrates.
Comparative Summary of Preparation Methods
Research Findings and Notes
- The ionic liquid method shows high efficiency in quinoline ring formation with excellent purity, suitable for industrial scale-up.
- Nanocatalyst protocols emphasize sustainability, catalyst reusability, and mild conditions, aligning with green chemistry principles.
- The Mitsunobu approach offers synthetic flexibility but may require longer reaction times and careful substrate selection.
- No direct experimental data for this compound were found, but the above methods provide reliable frameworks for its synthesis by substituting appropriate benzoyl precursors.
Chemical Reactions Analysis
Types of Reactions
4-(4-tert-Butylbenzoyl)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce quinoline derivatives with reduced functional groups .
Scientific Research Applications
4-(4-tert-Butylbenzoyl)quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-tert-Butylbenzoyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to target bacterial type II topoisomerases, such as gyrase and topoisomerase IV, converting them into toxic enzymes that fragment the bacterial chromosome . This mechanism is crucial for its antibacterial activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 4-position of quinoline is critical for modulating biological activity. Key structural analogs include:
Key Observations:
- Lipophilicity and Bulkiness: The tert-butyl group in 4-(4-tert-Butylbenzoyl)quinoline is structurally analogous to the adamantane group in 4-(Adamantan-1-yl)quinoline, both conferring high lipophilicity. This property enhances membrane penetration but may reduce selectivity due to nonspecific interactions .
- Positional Specificity: Substitution at the 4-position is common in antitubercular quinolines (e.g., QcrB inhibitors) and DHFR-targeting compounds. However, bulky substituents like tert-butyl may sterically hinder binding to certain enzymes, contrasting with smaller groups (e.g., 4-fluorophenyl in Compounds 20–21), which allow better accommodation in active sites .
Computational and Binding Studies
- Molecular Docking: Compounds with 4-fluorophenyl ether substituents (e.g., 20, 21) exhibit favorable binding to SARS-CoV-2 protease, with energy scores comparable to clinical inhibitors. The tert-butyl group in this compound may occupy similar hydrophobic subsites (e.g., S1/S2) but could limit flexibility compared to smaller substituents .
- Stereochemical Effects: Compound 22 (quinoline N-oxide derivative) shows that stereochemistry influences binding to protease active sites.
Physicochemical Properties
- Lipophilicity (LogP): The tert-butyl group increases LogP, enhancing blood-brain barrier penetration but raising toxicity risks. This contrasts with polar substituents like sulfoxy or amino groups, which improve solubility but reduce bioavailability .
- Metabolic Stability : Bulky substituents like tert-butyl may slow hepatic metabolism, extending half-life. Conversely, electron-withdrawing groups (e.g., fluorine in 4-fluorophenyl derivatives) can alter metabolic pathways .
Q & A
Q. What are the common synthetic routes for 4-(4-tert-Butylbenzoyl)quinoline, and how do reaction conditions influence yield and purity?
The compound can be synthesized via Friedländer condensation or oxidative cyclization. For Friedländer synthesis, anthranilic acid derivatives react with ketones under acidic conditions (e.g., H₂SO₄) at 80–120°C, yielding the quinoline core. Oxidative cyclization using catalysts like Pd(OAc)₂ in DMF at 100°C may improve regioselectivity. Key parameters include temperature control (±5°C) to minimize side reactions and pH optimization (e.g., pH 4–6 for cyclization) to enhance purity . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating >95% pure product .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and tert-butyl groups (δ 1.3 ppm, singlet).
- IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and quinoline ring vibrations (C=N at ~1600 cm⁻¹).
- X-ray diffraction : Resolve crystal packing and dihedral angles between the benzoyl and quinoline moieties, which influence intermolecular interactions .
- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 334) .
Q. How should researchers design initial biological activity studies for this compound?
Begin with in vitro assays :
- Antimicrobial : MIC assays against Gram+/Gram– bacteria (e.g., S. aureus, E. coli) using 1–100 μM concentrations.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, comparing activity to known inhibitors (e.g., staurosporine) .
Advanced Research Questions
Q. How can multi-step synthesis protocols be optimized to improve yield in this compound production?
- Stepwise monitoring : Use HPLC or TLC to track intermediates (e.g., tert-butylbenzoyl chloride coupling to quinoline).
- Solvent selection : Replace polar aprotic solvents (DMF) with toluene for benzoylation to reduce side-product formation .
- Catalyst screening : Test Pd/C vs. CuI for Ullmann-type couplings; optimize ligand ratios (e.g., 1:1.2 Pd:phenanthroline) to enhance turnover .
Q. What computational methods are suitable for predicting the stability and reactivity of this compound?
- DFT calculations (B3LYP/6-31G(d,p)) : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites .
- NBO analysis : Quantify hyperconjugative interactions (e.g., C=O → quinoline π-system) contributing to stability .
- Molecular dynamics simulations : Model solvation effects in DMSO/water mixtures to assess aggregation tendencies .
Q. How can researchers resolve contradictions in reported biological activity data for quinoline derivatives?
- Dose-response normalization : Re-evaluate data using standardized units (e.g., μM vs. μg/mL).
- Assay validation : Compare results across multiple platforms (e.g., fluorescence vs. luminescence).
- Structural analogs : Test 4-(4-methylbenzoyl)quinoline to isolate the tert-butyl group’s contribution to activity .
Q. What strategies are effective for studying structure-activity relationships (SAR) in 4-substituted quinoline derivatives?
- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., NO₂) or donating (e.g., OMe) groups at the 4-position.
- 3D-QSAR : Use CoMFA or CoMSIA to correlate steric/electronic descriptors with IC₅₀ values .
- Crystallographic overlay : Compare binding modes in protein-ligand complexes (e.g., CYP450 enzymes) .
Q. What mechanistic insights can be gained from kinetic studies of this compound reactions?
- Isotopic labeling : Use ¹⁸O-labeled carbonyl groups to trace acyl transfer pathways .
- Rate determination : Monitor reaction progress via UV-Vis (λ = 320 nm for quinoline intermediates) under varying temperatures (Arrhenius analysis) .
- Transition-state modeling : Apply DFT to identify rate-limiting steps (e.g., ring closure vs. benzoylation) .
Q. How does this compound interact with biological membranes, and what are the implications for drug delivery?
- Lipophilicity assays : Measure logP values (e.g., shake-flask method) to predict membrane permeability.
- Langmuir monolayers : Study insertion kinetics into phospholipid layers at air-water interfaces.
- MD simulations : Model interactions with lipid bilayers to identify preferred orientations (e.g., quinoline ring parallel to membrane surface) .
Q. What advanced techniques are used to evaluate the compound’s stability under physiological conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
